molecular formula C9H6Cl2N2O2S B8324154 1,4-Dichloro-7-sulphamoylisoquinoline

1,4-Dichloro-7-sulphamoylisoquinoline

Cat. No. B8324154
M. Wt: 277.13 g/mol
InChI Key: GYDCGSGYCLVGBE-UHFFFAOYSA-N
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Patent
US06248738B1

Procedure details

7-chlorosulphonyl-1,4-dichloroisoquinoline (110 mg, 0.37 mmol) was dissolved in a solution of saturated methanolic ammonia (NH3) (10 mL) and the solution stirred at room temperature for 1.5 hours. The solvents were evaporated in vacuo and the residue was azeotroped with CH2Cl2 and then partitioned between EtOAc and water. The organic phase was washed with brine, dried (MgSO4) and evaporated in vacuo to give 1,4-dichloro-7-sulphamoylisoquinoline (98 mg, 0.35 mmol) as a white solid.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:14]=[C:13]2[C:8]([C:9]([Cl:16])=[CH:10][N:11]=[C:12]2[Cl:15])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[NH3:17]>>[Cl:15][C:12]1[C:13]2[C:8](=[CH:7][CH:6]=[C:5]([S:2](=[O:4])(=[O:3])[NH2:17])[CH:14]=2)[C:9]([Cl:16])=[CH:10][N:11]=1

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C2C(=CN=C(C2=C1)Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with CH2Cl2
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=NC=C(C2=CC=C(C=C12)S(N)(=O)=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.35 mmol
AMOUNT: MASS 98 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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